

Application Notes and Protocols for SGT-53 in Animal Models

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Compound of Interest

Compound Name: STR-V-53

Cat. No.: B12371438

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Disclaimer: The following information is for research purposes only. "**STR-V-53**" is not a recognized investigational drug in the scientific literature. Based on the context of p53-based cancer therapy, this document details the application of SGT-53, a well-documented investigational nanomedicine that delivers the wild-type TP53 gene to tumors. It is presumed that "**STR-V-53**" was a typographical error.

Introduction to SGT-53

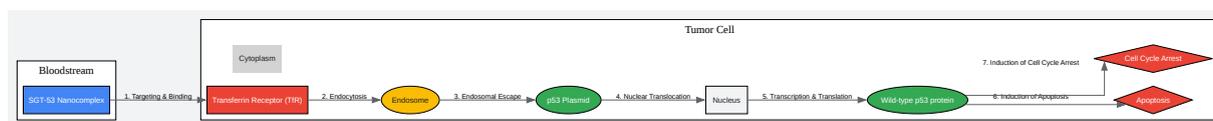
SGT-53 is an investigational gene therapy agent designed for the systemic delivery of the wild-type tumor suppressor gene, TP53, to cancer cells. It consists of a cationic liposome encapsulating a plasmid DNA encoding for normal human wild-type p53. The surface of the liposome is decorated with a single-chain antibody fragment (scFv) that targets the human transferrin receptor (TfR), which is often overexpressed on the surface of various cancer cells. This targeted delivery system is designed to increase the concentration of the therapeutic agent at the tumor site, thereby restoring p53 function, which can lead to apoptosis, cell cycle arrest, and enhanced anti-tumor immunity.^{[1][2]} Preclinical studies in various animal models have demonstrated the anti-tumor activity of SGT-53, both as a monotherapy and in combination with chemotherapy and immunotherapy.^{[1][3][4]}

Mechanism of Action

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability. In response to cellular stress, such as DNA damage or oncogene activation, p53 can induce cell cycle arrest to allow for DNA repair, or it can trigger apoptosis (programmed cell death) if the

damage is irreparable. Many cancers harbor mutations in the TP53 gene, leading to a loss of its tumor-suppressive functions.

SGT-53 is designed to restore this critical function in cancer cells. Upon intravenous administration, the SGT-53 nanocomplex circulates in the bloodstream and preferentially accumulates in tumors due to the enhanced permeability and retention (EPR) effect and active targeting of the transferrin receptor. After binding to the TfR, the nanocomplex is internalized by cancer cells via endocytosis. Once inside the cell, the plasmid DNA is released into the cytoplasm and translocates to the nucleus, where the wild-type TP53 gene is transcribed and translated, leading to the production of functional p53 protein. The restored p53 activity can then induce apoptosis and inhibit tumor growth.^[1] Furthermore, SGT-53 has been shown to increase the immunogenicity of tumor cells, enhancing both innate and adaptive immune responses against the cancer.^{[3][4]}



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Figure 1: Mechanism of Action of SGT-53.

Data Presentation

Table 1: Summary of SGT-53 Efficacy in Syngeneic Mouse Tumor Models

Tumor Model	Animal Strain	Treatment	Key Findings	Reference
4T1 Breast Cancer	BALB/c mice	SGT-53 (30 µg DNA/mouse, i.v.)	Increased surface expression of CRT, FAS, PD-L1, CD80, CD86, ICAM1, and MHC class I on tumor cells.	[3]
4T1 Breast Cancer	BALB/c mice	SGT-53 + anti-PD1 antibody	Significantly enhanced inhibition of tumor growth compared to either agent alone.	[3]
LL2 Non-small Cell Lung Carcinoma	C57BL/6 mice	SGT-53 + anti-PD1 antibody	Sensitized refractory tumors to anti-PD1 antibody, leading to enhanced tumor growth inhibition.	[3]
GL261 Glioblastoma	C57BL/6 mice	SGT-53 + anti-PD1 antibody	Overcame tumor resistance to the checkpoint inhibitor, resulting in improved anti-tumor activity.	[3]

4T1 Breast Cancer	BALB/c mice	SGT-53	Substantially reduced metastatic tumor nodules in the lungs.	[5]
4T1 Breast Cancer	BALB/c mice	SGT-53 + anti-PD1 antibody	Lung nodules were essentially not detected.	[5]

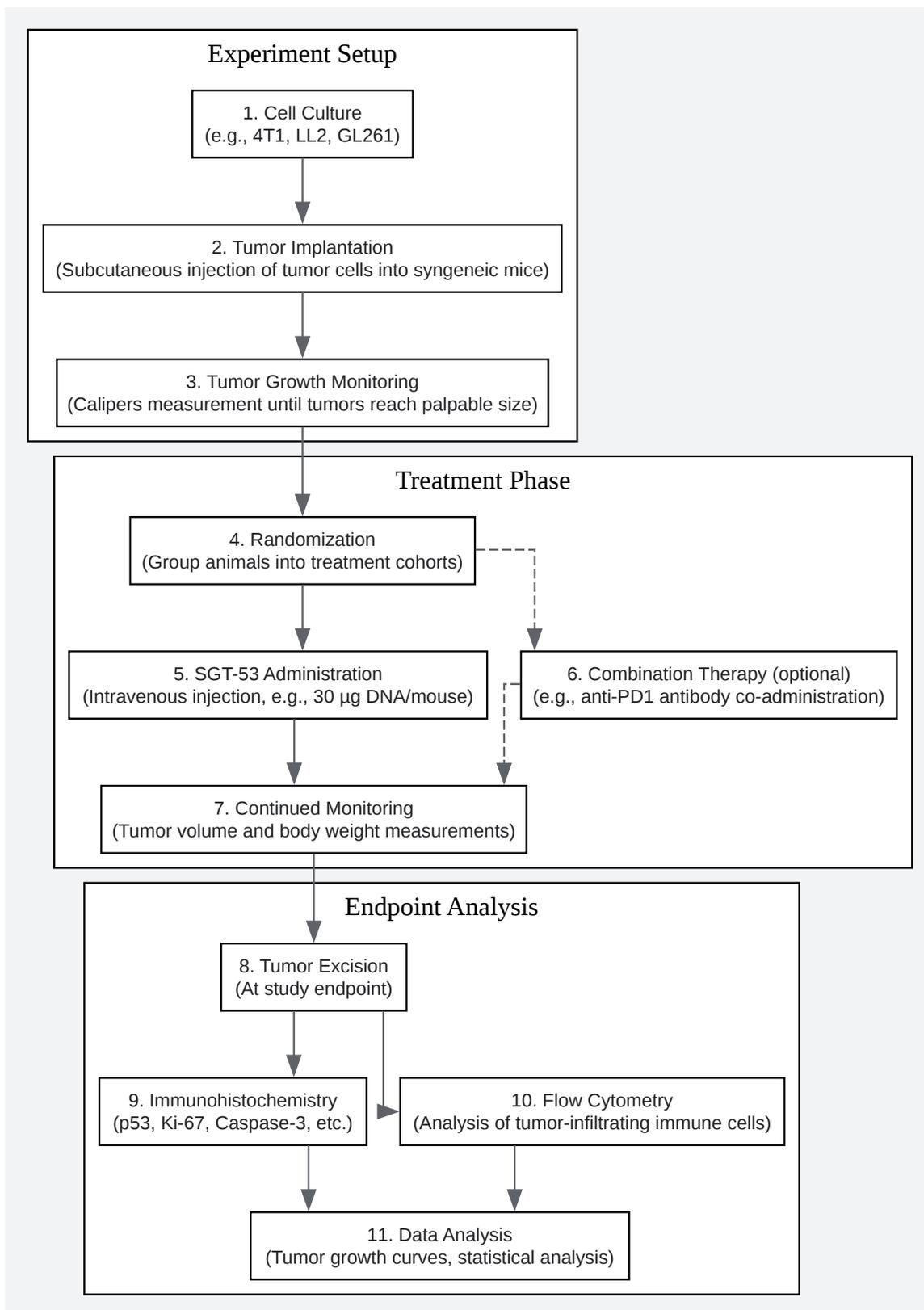
Table 2: Immunohistochemical and Apoptosis Analysis in 4T1 Tumors

Treatment Group	% Caspase-3 Positive Cells (mean ± SEM)	% TUNEL Positive Cells (mean ± SEM)	% Ki-67 Positive Cells (mean ± SEM)	Reference
Untreated	~5	~4	~75	[3]
anti-PD1	~6	~5	~73	[3]
SGT-53	~18	~15	~45	[3]
SGT-53 + anti-PD1	~20	~17	~43	[3]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study of SGT-53 in a Syngeneic Mouse Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of SGT-53 in a subcutaneous syngeneic tumor model.



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Figure 2: General experimental workflow for SGT-53 in vivo studies.

Materials:

- Syngeneic tumor cell line (e.g., 4T1 for BALB/c mice, LL2 or GL261 for C57BL/6 mice)
- Appropriate cell culture medium and supplements
- 6-8 week old female syngeneic mice
- SGT-53 nanocomplex
- Vehicle control (e.g., 5% dextrose)
- Calipers for tumor measurement
- Sterile syringes and needles
- Anesthesia and euthanasia reagents

Procedure:

- Tumor Cell Implantation:
 - Culture tumor cells to ~80% confluency.
 - Harvest and resuspend cells in sterile PBS or appropriate medium at a concentration of 1×10^6 to 5×10^6 cells per 100 μL .
 - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation:
 - When tumors reach an average volume of 50-100 mm^3 , randomize the mice into treatment groups (e.g., Vehicle control, SGT-53, Combination therapy).

- SGT-53 Administration:
 - Administer SGT-53 via intravenous (tail vein) injection. A typical dose is 30 µg of plasmid DNA per mouse.[3]
 - The treatment schedule can vary, for example, twice weekly for 3 weeks.
- Endpoint Analysis:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
 - Tumors can be weighed and processed for further analysis (e.g., immunohistochemistry, flow cytometry).

Protocol 2: Immunohistochemical Staining for p53 in Mouse Tumors

Materials:

- Formalin-fixed, paraffin-embedded tumor sections (4-5 µm)
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Primary antibody against p53 (e.g., Clone DO-7)
- Secondary antibody conjugated to HRP
- DAB substrate kit
- Hematoxylin for counterstaining
- Mounting medium

Procedure:

- **Deparaffinization and Rehydration:**
 - Immerse slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
 - Rinse with distilled water.

- **Antigen Retrieval:**
 - Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).
 - Allow slides to cool to room temperature.

- **Staining:**
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Block non-specific binding with a blocking serum for 30 minutes.
 - Incubate with the primary p53 antibody at an optimized dilution for 1 hour at room temperature or overnight at 4°C.
 - Incubate with the HRP-conjugated secondary antibody for 30-60 minutes.
 - Develop the signal with DAB substrate.

- **Counterstaining and Mounting:**
 - Counterstain with hematoxylin.
 - Dehydrate through a graded ethanol series and clear in xylene.
 - Mount with a permanent mounting medium.

Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

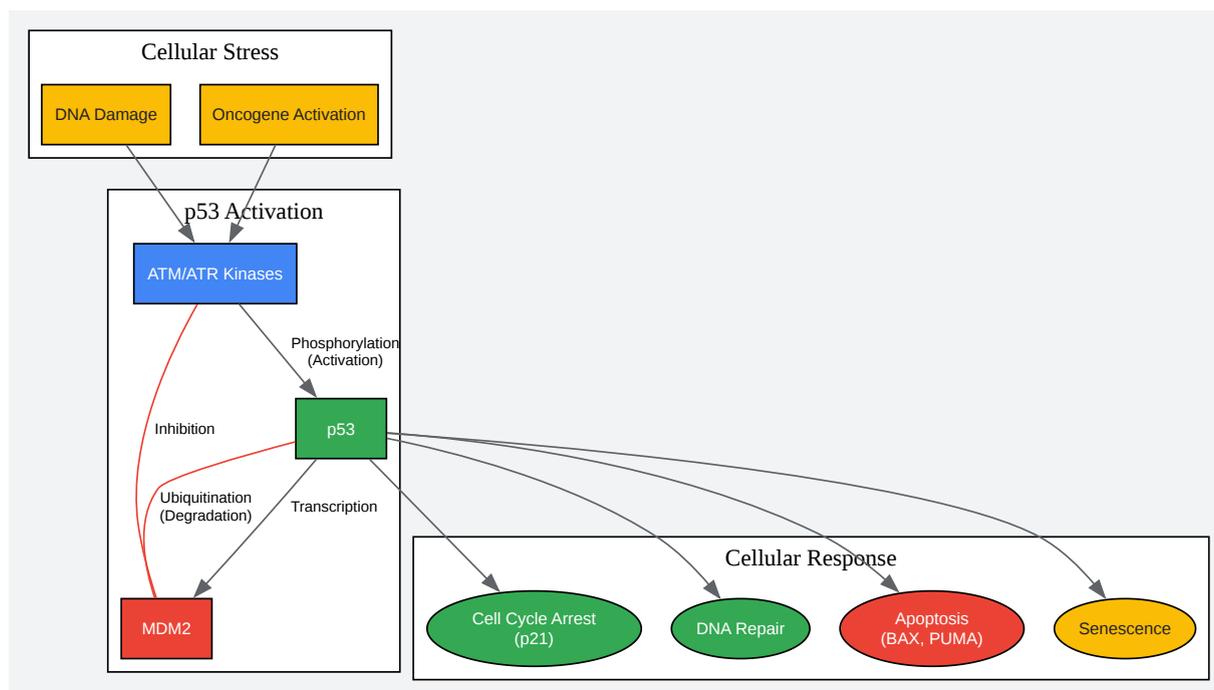
Materials:

- Freshly excised tumors
- RPMI medium
- Collagenase and DNase I for tissue digestion
- 70 μm cell strainers
- FACS buffer (PBS with 2% FBS)
- Fc block (e.g., anti-CD16/32)
- Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, etc.)
- Fixable viability dye
- Flow cytometer

Procedure:

- Single-Cell Suspension Preparation:
 - Mince the tumor tissue into small pieces.
 - Digest the tissue in a solution containing collagenase and DNase I at 37°C for 30-60 minutes with agitation.
 - Neutralize the enzymes with RPMI containing 10% FBS.
 - Pass the cell suspension through a 70 μm cell strainer.
 - Lyse red blood cells if necessary.

- Wash and resuspend the cells in FACS buffer.
- Staining:
 - Stain with a fixable viability dye to exclude dead cells.
 - Block Fc receptors with an anti-CD16/32 antibody.
 - Incubate with a cocktail of fluorochrome-conjugated surface antibodies for 30 minutes on ice.
 - Wash the cells with FACS buffer.
 - If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with intracellular antibodies.
- Data Acquisition and Analysis:
 - Acquire the samples on a flow cytometer.
 - Analyze the data using appropriate software to quantify different immune cell populations within the tumor microenvironment.



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Figure 3: Simplified p53 Signaling Pathway.

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